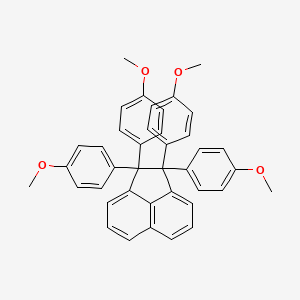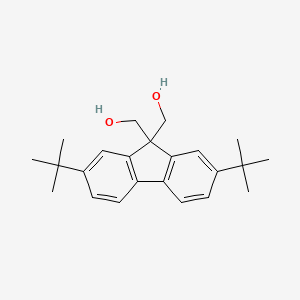
(2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol is an organic compound that belongs to the fluorene family It is characterized by the presence of two tert-butyl groups at the 2 and 7 positions of the fluorene ring, and two hydroxymethyl groups at the 9 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol typically involves the following steps:
Di-tert-butylation: Fluorene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) to introduce the tert-butyl groups at the 2 and 7 positions.
Hydroxymethylation: The di-tert-butylfluorene is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide (NaOH) to introduce the hydroxymethyl groups at the 9 position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol can undergo various chemical reactions, including:
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
(2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Electronics: The compound is utilized in the development of organic field-effect transistors (OFETs) and other electronic components.
Chemical Synthesis: It serves as an intermediate in the synthesis of various fluorene-based compounds.
Mécanisme D'action
The mechanism of action of (2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol is primarily related to its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl groups. These groups can undergo oxidation, reduction, and substitution reactions, allowing the compound to be modified and utilized in different applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol is unique due to the presence of both tert-butyl and hydroxymethyl groups, which provide it with distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in materials science and organic electronics.
Propriétés
Numéro CAS |
797757-60-9 |
|---|---|
Formule moléculaire |
C23H30O2 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
[2,7-ditert-butyl-9-(hydroxymethyl)fluoren-9-yl]methanol |
InChI |
InChI=1S/C23H30O2/c1-21(2,3)15-7-9-17-18-10-8-16(22(4,5)6)12-20(18)23(13-24,14-25)19(17)11-15/h7-12,24-25H,13-14H2,1-6H3 |
Clé InChI |
GPHUNFKGSLUFKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2(CO)CO)C=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{2-[iodo(dimethyl)stannyl]ethyl}(oxo)phenyl-lambda~5~-phosphane](/img/structure/B12531292.png)
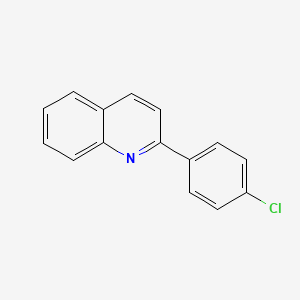
![6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B12531310.png)
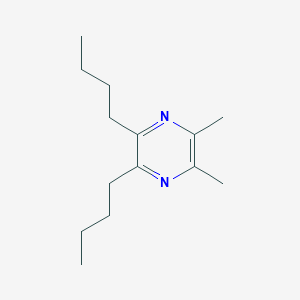

![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)
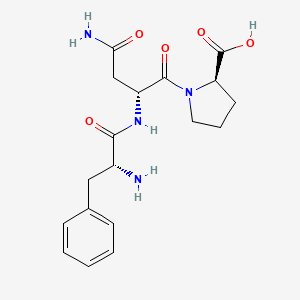
![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide](/img/structure/B12531378.png)

